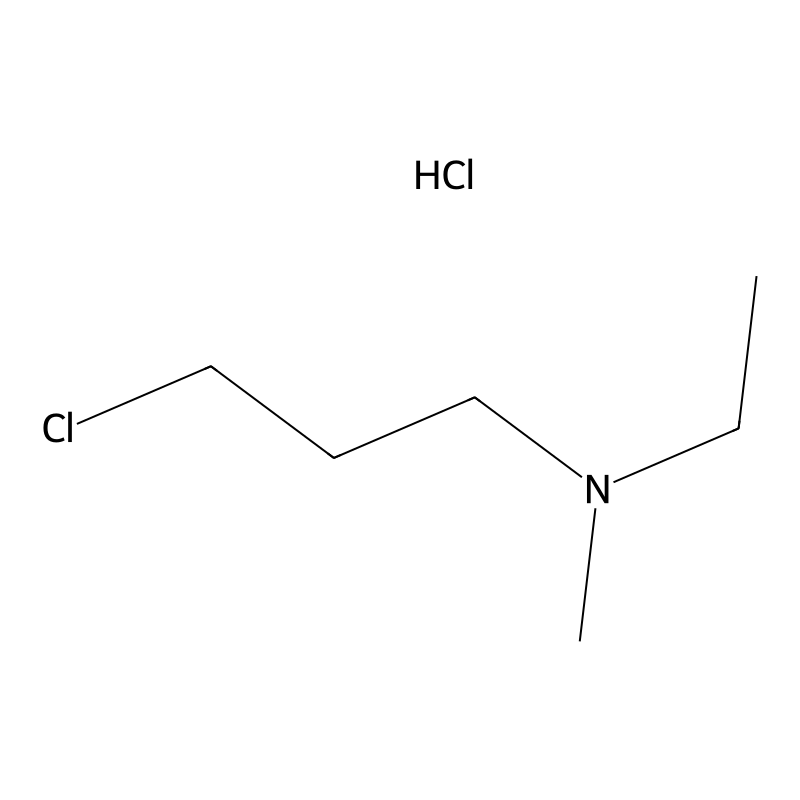(3-Chloropropyl)ethyl(methyl)amine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Polyacrylamides
Scientific Field: Polymer Chemistry
Summary of the Application: “(3-Chloropropyl)ethyl(methyl)amine hydrochloride” is used in the synthesis of linear, star, and comb-like polyacrylamides.
Methods of Application: The compound is used in a process called atomic transfer radical polymerization. This is a type of controlled/living radical polymerization that allows for precise control over the molecular weight and architecture of the resulting polymers.
Results or Outcomes: The use of “(3-Chloropropyl)ethyl(methyl)amine hydrochloride” in this context allows for the creation of complex polymer structures with specific properties.
Synthesis of Halogen-Functionalized Aliphatic Polyketones
Summary of the Application: “(3-Chloropropyl)ethyl(methyl)amine hydrochloride” is used in the synthesis of halogen-functionalized aliphatic polyketones.
Methods of Application: The compound acts as a macroinitiator in the synthesis process. Macroinitiators are compounds that initiate the polymerization process and become part of the resulting polymer chain.
Results or Outcomes: The use of “(3-Chloropropyl)ethyl(methyl)amine hydrochloride” in this context allows for the creation of halogen-functionalized aliphatic polyketones.
(3-Chloropropyl)ethyl(methyl)amine hydrochloride is a chemical compound characterized by its structural formula, which includes a chloropropyl group attached to an ethyl and a methyl amine. This compound is part of the larger family of amines, which are organic compounds derived from ammonia by the replacement of one or more hydrogen atoms by organic groups. The presence of the chlorine atom in the propyl chain significantly influences the compound's reactivity and biological properties.
There is no current information regarding the mechanism of action of (3-Chloropropyl)ethyl(methyl)amine hydrochloride. Without research on its biological properties, its potential interactions or effects in biological systems remain unknown.
- Amines: Amines can be irritating to the skin, eyes, and respiratory system.
- Chlorinated compounds: Some chlorinated compounds can be harmful upon inhalation, ingestion, or skin contact.
- Hydrochloride salts: Hydrochloride salts can be corrosive and irritate the skin and eyes.
- Nucleophilic Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, where it is replaced by various nucleophiles, leading to the formation of new compounds.
- Alkylation Reactions: This compound can act as an alkylating agent, introducing the (3-chloropropyl) group into other molecules, which is significant in synthetic organic chemistry.
- Hydrolysis: In aqueous environments, the compound may hydrolyze, particularly under acidic or basic conditions, resulting in the release of hydrochloric acid and formation of corresponding amines.
These reactions are essential in both synthetic applications and biological interactions.
The biological activity of (3-Chloropropyl)ethyl(methyl)amine hydrochloride is primarily linked to its role as a pharmacological agent. It exhibits various activities that can influence biological systems:
- Pharmacological Effects: As an amine derivative, it may interact with neurotransmitter systems, potentially affecting mood and cognition.
- Toxicological Concerns: The chlorinated structure may pose toxicity risks, necessitating careful evaluation in pharmacological studies.
- Bioassays: Its biological activity can be assessed through various bioassays to determine its efficacy and safety profile in medical applications .
The synthesis of (3-Chloropropyl)ethyl(methyl)amine hydrochloride typically involves several methods:
- Alkylation of Amines: This method involves reacting an appropriate amine with 3-chloropropanol in the presence of a base to facilitate nucleophilic substitution.
- Reduction Reactions: Starting from a suitable precursor such as an imine or nitrile, reduction reactions can yield the desired amine structure.
- Use of Reagents: Common reagents include sodium hydride or lithium aluminum hydride for reductions, and various solvents such as ethanol or dimethylformamide to enhance reaction conditions.
These methods allow for efficient production while maintaining high purity levels.
(3-Chloropropyl)ethyl(methyl)amine hydrochloride has several applications across different fields:
- Pharmaceuticals: It is investigated for potential use in drug formulations due to its ability to modulate biological pathways.
- Chemical Synthesis: Utilized as an intermediate in synthesizing more complex organic compounds.
- Research: Employed in studies examining amine interactions with biological systems and their pharmacological effects.
Interaction studies focus on understanding how (3-Chloropropyl)ethyl(methyl)amine hydrochloride interacts with various biological targets:
- Receptor Binding Studies: These studies assess how well the compound binds to specific receptors in the body, influencing neurotransmitter activity.
- Enzyme Inhibition Assays: Evaluating its potential to inhibit enzymes involved in metabolic pathways can provide insights into its therapeutic applications.
- Toxicity Assessments: Investigating adverse effects through cellular assays helps establish safety profiles necessary for pharmaceutical development .
Several compounds share structural similarities with (3-Chloropropyl)ethyl(methyl)amine hydrochloride. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(3-Chloropropyl)-piperidine | Piperidine ring with a chloropropyl group | Enhanced cyclic stability; potential analgesic effects |
| N,N-Diethyl-methylamine | Two ethyl groups attached to nitrogen | Commonly used as a solvent; lower toxicity |
| 1-(2-Chloroethyl)-piperidine | Chlorinated ethyl group attached to piperidine | Different chlorine positioning affects reactivity |
| Ethyl(methyl)amine | Simple structure without chlorination | Less complex; serves as a basic amine |
Each of these compounds exhibits unique properties that distinguish them from (3-Chloropropyl)ethyl(methyl)amine hydrochloride, particularly regarding their reactivity, biological activities, and applications in various fields.








